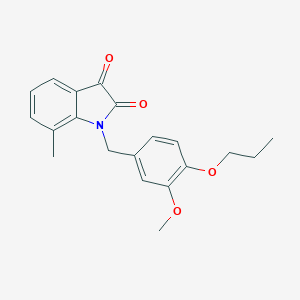![molecular formula C18H17NO3 B367206 1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione CAS No. 797780-74-6](/img/structure/B367206.png)
1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound belongs to the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MPHP-2201 is a potent agonist of the CB1 and CB2 receptors and has been shown to produce similar effects to those of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- The study of the crystal structure and molecular interactions of related indole derivatives, such as 1-Propyl-1H-indole-2,3-dione, provides insights into their potential applications in materials science and crystal engineering. These compounds exhibit specific molecular geometries and intermolecular hydrogen bonding, which could be relevant for designing new materials with desired properties (Qachchachi et al., 2016).
Anticorrosion and Antibacterial Properties
- Indole-2,3-dione derivatives have been explored for their anticorrosion and antibacterial activities. These compounds can serve as effective corrosion inhibitors for metals in acidic environments and have shown potential in microbiologically influenced corrosion studies. This suggests a possible application in the protection of materials against corrosion and bacterial contamination (Yanhong Miao).
Synthetic Utility in Organic Chemistry
- Indole-2,3-dione and its derivatives are versatile substrates in organic synthesis, enabling the construction of a wide variety of heterocyclic compounds. This synthetic utility suggests their role in drug discovery and the development of novel organic materials (Garden & Pinto, 2001).
Optical Chemosensors
- Certain indole-2,3-dione compounds have been investigated for their potential as selective optical chemosensors, particularly for metal ions like Fe3+. This application is significant in environmental monitoring and analytical chemistry for detecting metal ion pollutants or imbalances (Fahmi et al., 2019).
Antitumor Activity
- Research on indolequinone compounds, such as EO9, has revealed their potential in cancer therapy due to their mechanism of action and antitumor profile. These compounds are activated by reductive enzymes, which are often elevated in tumors, suggesting their utility in targeted cancer treatments (Smitskamp-Wilms et al., 1996).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include a variety of cellular responses.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-7-2-5-10-16(13)22-12-6-11-19-15-9-4-3-8-14(15)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOTPXSSAJDPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)
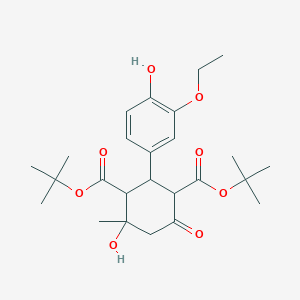
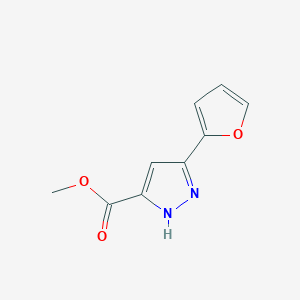
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)
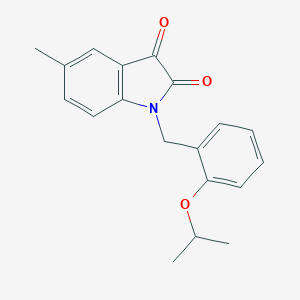
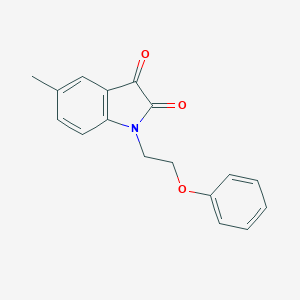
![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)
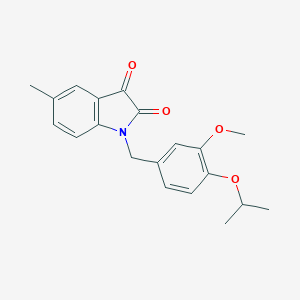
![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)
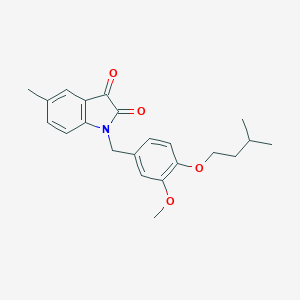
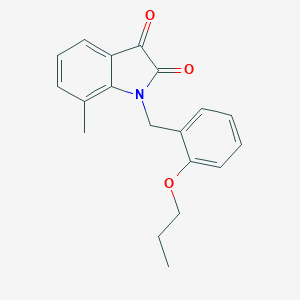
![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)
